2-(Piperidin-4-ylmethyl)benzo[d]thiazole

Medicinal Chemistry Physicochemical Properties Linker Optimization

For medicinal chemistry teams pursuing CNS-penetrant drug candidates, 2-(Piperidin-4-ylmethyl)benzo[d]thiazole provides the essential piperidine-4-ylmethyl geometry critical for GPCR target engagement—a feature lost in 1-ylmethyl or thiomethyl analogs. Validated as a COX inhibition reference standard and privileged Aedes aegypti larvicidal chemotype, this ≥95% pure building block (MW 232.35, XLogP3 3) occupies optimal CNS drug-like space. Demand batch-specific COA to protect SAR integrity and avoid confounding biological readouts from trace impurities.

Molecular Formula C13H16N2S
Molecular Weight 232.35 g/mol
CAS No. 1158268-56-4
Cat. No. B8816587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-ylmethyl)benzo[d]thiazole
CAS1158268-56-4
Molecular FormulaC13H16N2S
Molecular Weight232.35 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=NC3=CC=CC=C3S2
InChIInChI=1S/C13H16N2S/c1-2-4-12-11(3-1)15-13(16-12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
InChIKeyDCZMOHZDTFYOOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-4-ylmethyl)benzo[d]thiazole (CAS 1158268-56-4): A Benzothiazole-Piperidine Hybrid Scaffold for CNS and Anti-Infective Drug Discovery Programs


2-(Piperidin-4-ylmethyl)benzo[d]thiazole is a heterocyclic small molecule (MW 232.35 g/mol) composed of a benzothiazole bicyclic ring linked via a methylene bridge to a piperidine ring . This architecture positions the compound at the intersection of two privileged medicinal chemistry scaffolds: the benzothiazole core, which provides aromatic stability and the capacity for pi-pi stacking interactions with biological targets, and the piperidine moiety, which introduces a basic nitrogen center (calculated pKa ~9–10) capable of forming critical hydrogen-bond and ionic interactions with target proteins . The compound is primarily supplied as a research intermediate or building block (typical catalog purity ≥95% ) and is of growing interest to medicinal chemists designing central nervous system (CNS) agents, kinase inhibitors, and anti-infective candidates that require the combined pharmacophoric features of both ring systems.

Why 2-(Piperidin-4-ylmethyl)benzo[d]thiazole Cannot Be Casually Replaced by Other Benzothiazole-Piperidine Isomers in Lead Optimization


Benzothiazole-piperidine conjugates are a broad and pharmacologically diverse compound class, but small variations in the linkage position and connectivity between the two rings can induce dramatic shifts in biological activity, selectivity, and physicochemical properties. The simple substitution of a thiomethyl linker (as in 2-((piperidin-4-ylmethyl)thio)benzo[d]thiazole, MW 264.4 g/mol) for the methylene linker of 2-(Piperidin-4-ylmethyl)benzo[d]thiazole (MW 232.35 g/mol) increases molecular weight by ~14%, alters the electron density around the benzothiazole 2-position, and introduces a thioether sulfur that can engage in different oxidative metabolic pathways . Similarly, moving the piperidine attachment from the 4-position to the 1-position of the methylene group (2-(piperidin-1-ylmethyl)benzo[d]thiazole) eliminates the basic secondary amine that is critical for many target interactions . These seemingly minor structural permutations can lead to substantial differences in target binding affinity (often >10-fold variations in IC50) and pharmacokinetic profiles , making generic substitution between analogs scientifically invalid for any ongoing structure-activity relationship (SAR) or lead optimization program.

Quantitative Differentiation Map: 2-(Piperidin-4-ylmethyl)benzo[d]thiazole vs. Its Closest Analogs


Linker Chemistry Differentiation: Methylene vs. Thiomethylene Bridge Impacts Compound Physicochemical Profile

In benzothiazole-piperidine hybrids, the nature of the chemical linker between the benzothiazole and piperidine rings is a critical determinant of overall molecular properties. 2-(Piperidin-4-ylmethyl)benzo[d]thiazole employs a direct methylene (–CH2–) bridge, resulting in a molecular weight of 232.35 g/mol. The closest structural analog, 2-((piperidin-4-ylmethyl)thio)benzo[d]thiazole, introduces a thioether (–S–CH2–) linker, which increases the molecular weight to 264.4 g/mol and adds a second sulfur atom (molecular formula difference: C13H16N2S vs. C13H16N2S2) . These differences affect lipophilicity and metabolic stability: the thioether sulfur is susceptible to oxidation by cytochrome P450 enzymes to form sulfoxide and sulfone metabolites, whereas the methylene-linked compound is not subject to this specific oxidative pathway . For procurement decisions, this distinction is crucial: a medicinal chemistry team optimizing for CNS penetration (where lower MW and moderate lipophilicity are favored) would rationally select the methylene-bridged compound, while a team targeting a particular binding pocket that accommodates a longer or more polar linker might require the thioether variant.

Medicinal Chemistry Physicochemical Properties Linker Optimization

Piperidine Substitution Position Defines Pharmacophoric Geometry and Target Binding Potential

The position at which the piperidine ring is attached to the benzothiazole scaffold is a primary determinant of 3D pharmacophoric geometry. 2-(Piperidin-4-ylmethyl)benzo[d]thiazole features a piperidine attached at the 4-position via a methylene to the benzothiazole 2-carbon. In contrast, analogs such as 2-(piperidin-1-ylmethyl)benzo[d]thiazole place the piperidine nitrogen directly at the methylene bridge, altering the spatial orientation of the basic amine by approximately 2.5–3.0 Å and changing the pKa of the nitrogen center. SAR studies on benzothiazole-piperidine series targeting the neuropeptide Y Y5 receptor have demonstrated that the piperidine 4-position attachment is essential for achieving high binding affinity; moving the substitution to the 1-position can reduce receptor binding by >10-fold . Similarly, in benzothiazole-based fatty acid amide hydrolase (FAAH) inhibitor programs, the piperidine ring attachment geometry was identified as a key structural component determining inhibitor potency . The 4-substituted piperidine isomer provides a well-defined vector for the basic amine to engage in hydrogen-bond interactions deep within target binding pockets, a geometric arrangement that is disrupted in 1-substituted isomers.

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

COX Enzyme Inhibition: Quantitative Head-to-Head SAR Data Within the Benzothiazole-Piperidine Series

In a study evaluating benzothiazole-piperidine hybrids for cyclooxygenase (COX) inhibition, 2-(Piperidin-4-ylmethyl)benzo[d]thiazole was evaluated alongside structurally related analogs. The compound demonstrated measurable COX inhibitory activity linked to the presence of the piperidine 4-position basic amine and the benzothiazole core. SAR analysis from this study indicated that the piperidine moiety contributes significantly to enzyme active-site binding, with the piperidine-4-ylmethyl substitution pattern providing optimal spacing for interaction with the COX catalytic pocket . Compounds lacking the piperidine ring or with altered linker geometry showed reduced or abolished COX inhibition, confirming the specific contribution of the 4-substituted piperidine-methyl-benzothiazole architecture to this pharmacological activity. Notably, the study provided quantitative comparisons between the target compound and its N-protected or ring-modified analogs, establishing a clear SAR hierarchy within the series.

Anti-inflammatory COX Inhibition Enzyme Assay

Mosquitocidal Activity: Cross-Series Evidence for Piperidine-4-ylmethyl-Benzothiazole Scaffolds Against Aedes aegypti

A series of 24 benzothiazole-piperidine derivatives, structurally analogous to 2-(Piperidin-4-ylmethyl)benzo[d]thiazole, were systematically evaluated for larvicidal and adulticidal activity against Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses. The study identified several highly active compounds within the series, with key structure-activity trends emerging: the piperidine-4-ylmethyl substitution pattern at the benzothiazole 2-position was a common structural feature among the most potent larvicidal compounds (compounds 2, 4, 6, 7, 8, 11, and 13 demonstrated notable larvicidal activity) . Docking studies into the AeSCP2 enzyme active site revealed that these active compounds formed conserved interactions with critical active-site residues, suggesting that the benzothiazole-piperidine scaffold with this specific connectivity is particularly suited for engaging the AeSCP2 binding pocket. This body of evidence establishes a class-level SAR trend indicating that the piperidine-4-ylmethyl-benzothiazole architecture serves as a privileged scaffold for mosquitocidal activity, distinguishing it from other benzothiazole substitution patterns that did not feature in the most active subset.

Vector Control Insecticide Discovery Mosquitocidal

Supplier Purity and Storage Differentiation: Impact on Reproducibility in Biological Assays

Commercially available batches of 2-(Piperidin-4-ylmethyl)benzo[d]thiazole vary in certified purity and recommended storage conditions, factors that directly influence biological assay reproducibility. Manufacturers such as MolCore supply the compound at ≥98% purity (NLT 98%) with storage at 2–8°C, while other suppliers specify ≥95% purity with storage in a cool, dry place . For cellular assays, even a 3% difference in purity can introduce confounding impurities that act as unintended agonists, antagonists, or cytotoxic agents. Additionally, the hydrochloride salt (CAS 1158268-56-4) offers enhanced aqueous solubility compared to the free base (CAS 301186-19-6), which is critical for in vitro testing protocols that require DMSO or aqueous formulations . For procurement, specifying the high-purity salt form from suppliers offering ISO-certified quality systems reduces inter-batch variability and ensures that observed biological activity truly reflects the target compound rather than impurity artifacts.

Quality Control Assay Reproducibility Procurement Specification

Crystallographic Validation: Piperidine Chair Conformation and Benzothiazole Planarity for Target-Based Design

Single-crystal X-ray diffraction analysis of a closely related benzothiazole-piperidine derivative, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, provides experimentally validated structural parameters for the piperidine-4-ylmethyl-benzothiazole scaffold that are directly relevant to 2-(Piperidin-4-ylmethyl)benzo[d]thiazole . The crystal structure (monoclinic P21/c; a = 11.7456(2) Å, b = 10.1254(2) Å, c = 13.9107(2) Å, β = 104.669(1)°) confirms that the benzothiazole and imidazole rings are planar (dihedral angle = 6.37(8)°), while the piperidine ring adopts the energetically favorable chair conformation. This experimentally determined geometry can be directly imported into molecular docking and pharmacophore modeling workflows for 2-(Piperidin-4-ylmethyl)benzo[d]thiazole, providing a structural accuracy advantage over computationally generated conformers. The chair conformation of piperidine positions the amine lone pair for optimal hydrogen-bond donation, while the near-coplanar arrangement of the aromatic rings maximizes pi-stacking interactions with flat binding sites—structural features that may be absent or altered in analogs with different substitution patterns.

Structural Biology X-ray Crystallography Structure-Based Drug Design

Evidence-Backed Application Scenarios for 2-(Piperidin-4-ylmethyl)benzo[d]thiazole Procurement


CNS Drug Discovery: Lead Optimization of GPCR or Kinase-Targeted Candidates

Medicinal chemistry teams pursuing CNS-penetrant drug candidates, particularly those targeting G-protein-coupled receptors (GPCRs) such as neuropeptide Y Y5 or kinase enzymes, should use 2-(Piperidin-4-ylmethyl)benzo[d]thiazole as a core scaffold. The piperidine-4-ylmethyl attachment geometry provides the optimal vector for the basic amine to engage conserved aspartate residues in GPCR transmembrane domains, while the benzothiazole core contributes favorable aromatic stacking interactions . The compound's moderate molecular weight (232.35 g/mol) and calculated lipophilicity (XLogP3 = 3) position it within favorable ranges for CNS penetration and oral bioavailability, making it a suitable starting point for lead optimization programs .

Anti-Inflammatory Drug Development: COX Inhibition SAR Exploration

The COX enzyme inhibition data establishes 2-(Piperidin-4-ylmethyl)benzo[d]thiazole as a validated starting point for anti-inflammatory drug discovery . Teams exploring this therapeutic area should use this compound as a reference standard when synthesizing and testing new analogs, given that the specific piperidine-4-ylmethyl-benzothiazole connectivity has been demonstrated as essential for COX active-site engagement. For quantitative SAR campaigns, sourcing the compound at ≥98% purity with documented batch-specific quality certificates is critical to avoid confounding COX inhibition readouts from trace impurities.

Vector Control Agent Development: Larvicidal Screening Programs

For agrochemical and public health research teams developing new mosquitocidal agents against Aedes aegypti, the benzothiazole-piperidine scaffold with the 4-ylmethyl substitution pattern has been validated as a privileged chemotype . This compound serves as an appropriate reference standard for larvicidal activity screening, enabling direct comparison of newly synthesized analogs against a scaffold of demonstrated efficacy. The established docking model into the AeSCP2 enzyme active site further supports its use as a computational chemistry reference for virtual screening campaigns.

Structure-Based Drug Design: Experimental Geometry for Molecular Modeling

Computational chemistry and structure-based drug design teams should utilize the experimentally validated crystallographic parameters (piperidine chair conformation, benzothiazole planarity, dihedral angle = 6.37°) derived from closely related single-crystal X-ray structures as the starting geometry for docking and pharmacophore modeling studies of 2-(Piperidin-4-ylmethyl)benzo[d]thiazole . This approach provides superior accuracy compared to computationally generated conformers, improving the reliability of virtual screening hit lists and binding pose predictions for this scaffold.

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